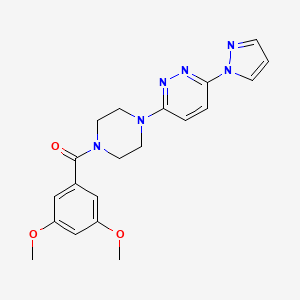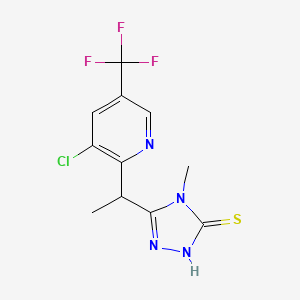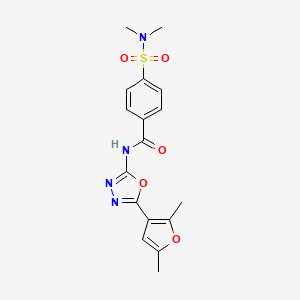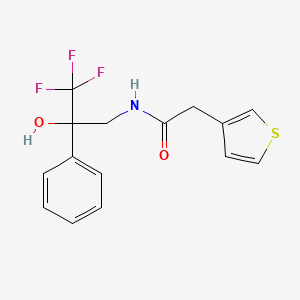
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrazole derivative with a pyridazine derivative . The reaction is typically carried out in a suitable solvent, and the product is purified by techniques such as column chromatography .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyridazine ring (a six-membered ring with two nitrogen atoms), a piperazine ring (a six-membered ring with two nitrogen atoms), and a phenyl ring (a six-membered carbon ring) with two methoxy groups attached .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrazole, pyridazine, and piperazine rings can all participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups and their arrangement in the molecule. For example, the presence of the polar pyrazole, pyridazine, and piperazine rings, as well as the methoxy groups, would likely make the compound soluble in polar solvents.Scientific Research Applications
Molecular Interactions and Structural Analysis
Research has been conducted on the molecular interactions and structural analysis of related compounds, which provide insights into their binding mechanisms and conformational structures. For instance, studies on cannabinoid receptor antagonists have explored their conformational analysis and binding interactions, which are crucial for understanding their pharmacological effects (Shim et al., 2002). Additionally, the structure of mononuclear Re(I) complexes derived from pyrroline-pyrazolyl-pyridazine has been detailed, revealing intramolecular hydrogen bonds and suggesting implications for their reactivity and potential applications (Saldías et al., 2020).
Antimicrobial and Anticancer Agents
Several studies have focused on the development of novel compounds with potential antimicrobial and anticancer properties. A series of pyrazole derivatives has been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, showing promising results compared to standard drugs (Hafez et al., 2016). These findings highlight the potential of such compounds in developing new therapeutic agents.
Herbicidal Applications
Research into the modes of action of pyridazinone herbicides has provided valuable information on their inhibitory effects on photosynthesis and their potential for phytotoxicity, shedding light on their utility in agricultural settings (Hilton et al., 1969).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives have been explored, with studies detailing novel syntheses of heterocyclic compounds and their potential biological activities. This includes the development of pyrazole carboxamide derivatives and their structural characterisation, which is crucial for understanding their chemical properties and potential applications in medicinal chemistry (Lv et al., 2013).
Future Directions
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-12-15(13-17(14-16)29-2)20(27)25-10-8-24(9-11-25)18-4-5-19(23-22-18)26-7-3-6-21-26/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNZCWAGVPQXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2757670.png)
![2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2757671.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaper hydroino[1,2-h]purine-2,4-dione](/img/structure/B2757673.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757674.png)





![N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2757685.png)
![3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2757686.png)
![8-chloro-10-ethoxy-2-(4-methylbenzenesulfonyl)-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2757688.png)